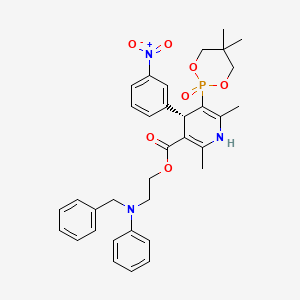

Efonidipine, (+)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (S)-configuration. It is a blocker of L- and T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (R)-efonidipine.

Aplicaciones Científicas De Investigación

Inhibition of JNK and NF-κB Pathways

Efonidipine, primarily known for its antihypertensive effect, has demonstrated potential in inhibiting the c-Jun N-terminal kinase 3 (JNK3) pathway. It also attenuates inflammation and cell migration induced by lipopolysaccharide in microglial cells. This effect is mediated through the inhibition of the JNK/NF-κB pathway, suggesting potential applications in neuroinflammation-related disorders (Nguyen et al., 2022).

Frequency-Dependent Blockade of T-type Ca2+ Channels

Efonidipine exhibits a frequency-dependent inhibition of T-type Ca2+ channels in cardiomyocytes, a mechanism that differs under various stimulation frequencies. This property may be relevant in conditions characterized by altered heart rhythms and could inform the drug's use in specific cardiovascular conditions (Masumiya et al., 2000).

Reduction of Proteinuria and Plasma Aldosterone

In patients with chronic glomerulonephritis, efonidipine has shown effectiveness in reducing proteinuria and plasma aldosterone levels. This indicates its potential role in renal protection beyond its primary use in hypertension (Ishimitsu et al., 2007).

Effect on Voltage-Dependent K+ Channels

Efonidipine decreases voltage-dependent K+ channel activity in rabbit coronary arterial smooth muscle cells. This action is independent of intracellular ATP or extracellular Ca2+ levels, suggesting an additional mechanism by which efonidipine could affect vascular tone and blood pressure regulation (Park et al., 2013).

Enantiomer-Specific Actions

The R(−) isomer of efonidipine has been identified as a selective blocker of T-type Ca2+ channels. This specificity could have implications for the development of more targeted therapies for conditions where modulation of these channels is beneficial (Furukawa et al., 2004).

Heart Rate and Blood Pressure Regulation

Efonidipine effectively controls heart rate and blood pressure in patients with mild-to-moderate hypertension, supporting its role in cardiovascular disease management (Oh et al., 2010).

Antiproteinuric Effect in Hypertension with Renal Impairment

In hypertensive patients with renal impairment, efonidipine demonstrates an antiproteinuric effect, which is particularly notable in patients with higher levels of proteinuria. This suggests its utility in managing hypertension in the context of renal disease (Hayashi et al., 2003).

Propiedades

Número CAS |

128194-12-7 |

|---|---|

Nombre del producto |

Efonidipine, (+)- |

Fórmula molecular |

C34H38N3O7P |

Peso molecular |

631.7 g/mol |

Nombre IUPAC |

2-(N-benzylanilino)ethyl (4S)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m0/s1 |

Clave InChI |

NSVFSAJIGAJDMR-HKBQPEDESA-N |

SMILES isomérico |

CC1=C([C@@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canónico |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |

Otros números CAS |

128194-12-7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

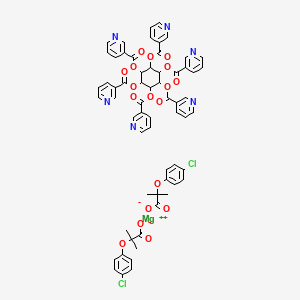

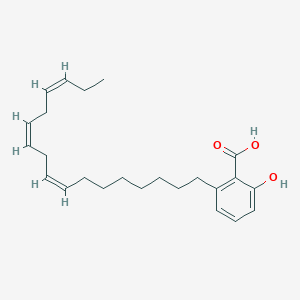

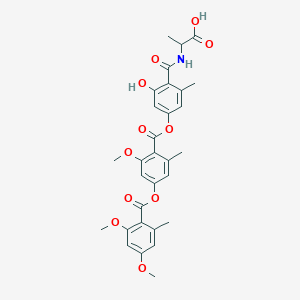

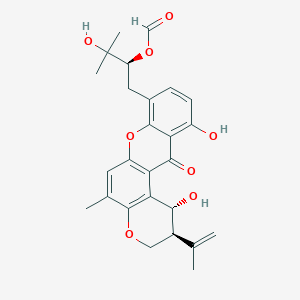

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1248392.png)

![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)